
4-Bromo-5-iodo-6-isopropylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-iodo-6-isopropylpyrimidine is a heterocyclic compound with the molecular formula C₇H₈BrIN₂ and a molecular weight of 326.96 g/mol . This compound is characterized by the presence of bromine, iodine, and an isopropyl group attached to a pyrimidine ring. Pyrimidines are a class of organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. The unique substitution pattern of this compound makes it a valuable intermediate in various chemical syntheses and research applications .
Métodos De Preparación
The synthesis of 4-Bromo-5-iodo-6-isopropylpyrimidine typically involves the halogenation of a pyrimidine precursor. One common method is the sequential bromination and iodination of 6-isopropylpyrimidine. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. Cold-chain transportation and storage are essential to maintain the stability of the compound .
Análisis De Reacciones Químicas
4-Bromo-5-iodo-6-isopropylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the bromine or iodine atoms are replaced by aryl or vinyl groups.
Oxidation and Reduction: The isopropyl group can undergo oxidation to form corresponding alcohols or ketones.
Aplicaciones Científicas De Investigación
4-Bromo-5-iodo-6-isopropylpyrimidine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-iodo-6-isopropylpyrimidine depends on its specific application. In biochemical assays, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity to target proteins, influencing various biological pathways . The isopropyl group may also contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution .
Comparación Con Compuestos Similares
4-Bromo-5-iodo-6-isopropylpyrimidine can be compared with other halogenated pyrimidines, such as:
4-Chloro-5-iodo-6-isopropylpyrimidine: Similar structure but with a chlorine atom instead of bromine.
4-Bromo-5-fluoro-6-isopropylpyrimidine: Contains a fluorine atom instead of iodine.
4-Bromo-5-iodo-6-methylpyrimidine: Has a methyl group instead of an isopropyl group.
The unique combination of bromine, iodine, and isopropyl groups in this compound provides distinct reactivity and selectivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H8BrIN2 |
|---|---|
Peso molecular |
326.96 g/mol |
Nombre IUPAC |
4-bromo-5-iodo-6-propan-2-ylpyrimidine |
InChI |
InChI=1S/C7H8BrIN2/c1-4(2)6-5(9)7(8)11-3-10-6/h3-4H,1-2H3 |
Clave InChI |
QXUDTDSVTHCAGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=NC=N1)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



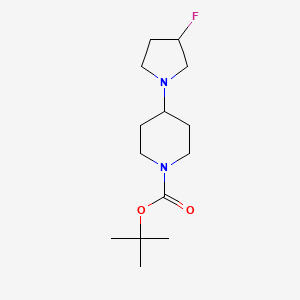


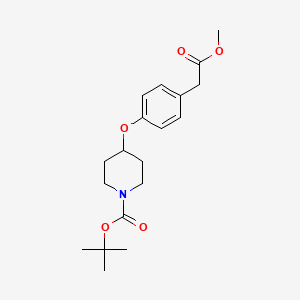

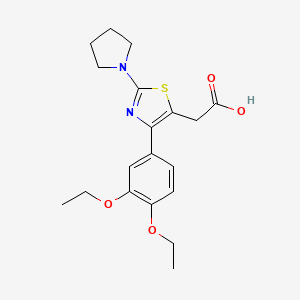
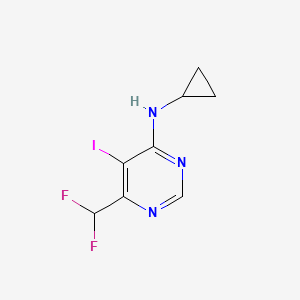
![2-(2-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11785801.png)
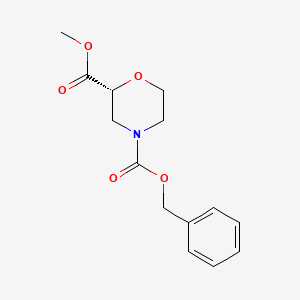
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11785813.png)


![2-Chlorothieno[2,3-b]pyridine](/img/structure/B11785825.png)
